molecular formula C8H8F3NS B6230076 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline CAS No. 1261793-78-5

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline

Cat. No. B6230076
CAS RN: 1261793-78-5
M. Wt: 207.2
InChI Key:
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Description

4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline (MTFSA) is a synthetic organic compound with a molecular formula of C7H7F3NS. It is a colorless liquid at room temperature and is soluble in most organic solvents. MTFSA is a useful compound for a variety of scientific applications, such as synthesis, research, and lab experiments. It has been used in numerous studies due to its unique properties and its ability to interact with other compounds.

Mechanism of Action

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline can interact with other molecules through a variety of mechanisms. It can act as an electron acceptor in electron transfer reactions, as an electron donor in nucleophilic substitution reactions, and as an acid in acid-base reactions. Additionally, 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline can act as a Lewis acid in Lewis acid-base reactions and as a nucleophile in nucleophilic addition reactions.
Biochemical and Physiological Effects
4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential to treat various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has been studied for its potential to inhibit the growth of bacteria and viruses and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has several advantages for lab experiments. It is relatively stable, and it can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and can be easily synthesized from commercially available starting materials. However, there are some limitations to using 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline in lab experiments. It is toxic and should be handled with caution. Additionally, it is volatile and may evaporate quickly, so it should be stored in a tightly sealed container.

Future Directions

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has a variety of potential future applications. It can be used in the synthesis of new drugs and agrochemicals, and it can be used to develop new polymers and materials. Additionally, it can be used to study the biochemical and physiological effects of other compounds, and it can be used to study the mechanisms of action of other molecules. Finally, 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline can be used to develop new methods for synthesizing other organic compounds.

Synthesis Methods

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline can be synthesized from a variety of methods, including the reaction of aniline with trifluoromethanesulfonyl chloride. This reaction produces a trifluoromethylsulfenyl chloride intermediate, which can then be reacted with aniline to form 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline. This method is simple and efficient, and it can be used to synthesize large quantities of 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline.

Scientific Research Applications

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst in the synthesis of other organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline has been used in the synthesis of polymers, such as polyurethanes and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline involves the reaction of 4-methylaniline with trifluoromethanesulfenyl chloride followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-methylaniline", "trifluoromethanesulfenyl chloride", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "4-methylaniline is reacted with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine to form the intermediate 4-methyl-2-(trifluoromethylsulfanyl)aniline.", "The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, 4-methyl-2-[(trifluoromethyl)sulfanyl]aniline." ] }

CAS RN

1261793-78-5

Product Name

4-methyl-2-[(trifluoromethyl)sulfanyl]aniline

Molecular Formula

C8H8F3NS

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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